![molecular formula C14H9N3O5 B477266 6-(2-Methoxy-5-nitrophenyl)pyrrolo[3,4-b]pyridine-5,7-dione CAS No. 354120-86-8](/img/structure/B477266.png)
6-(2-Methoxy-5-nitrophenyl)pyrrolo[3,4-b]pyridine-5,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Methoxy-5-nitrophenyl)pyrrolo[3,4-b]pyridine-5,7-dione is a heterocyclic compound that belongs to the class of pyrrolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Methoxy-5-nitrophenyl)pyrrolo[3,4-b]pyridine-5,7-dione typically involves the condensation of 2-amino-3-hydroxypyridine with various carboxylic acids under microwave-assisted heating . This method is known for producing the desired compound in moderate to good yields.
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that include nucleophilic substitution, reduction, and cyclization reactions. The starting materials are usually commercially available derivatives such as 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine .
Chemical Reactions Analysis
Types of Reactions
6-(2-Methoxy-5-nitrophenyl)pyrrolo[3,4-b]pyridine-5,7-dione undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and hydrogen in the presence of palladium on carbon.
Substitution: This compound can undergo nucleophilic substitution reactions, especially when activated by a nitro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, hydrogen with palladium on carbon.
Substitution: Various nucleophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can lead to the formation of amino derivatives .
Scientific Research Applications
6-(2-Methoxy-5-nitrophenyl)pyrrolo[3,4-b]pyridine-5,7-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(2-Methoxy-5-nitrophenyl)pyrrolo[3,4-b]pyridine-5,7-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate GABA A receptors, which play a crucial role in the central nervous system . This modulation can lead to various therapeutic effects, including anxiolytic and anticonvulsant activities .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine: Known for its diverse biological activities, including antiviral and anticancer properties.
Pyrazolo[3,4-b]pyridine: Exhibits similar synthetic routes and is used in medicinal chemistry for drug development.
Uniqueness
6-(2-Methoxy-5-nitrophenyl)pyrrolo[3,4-b]pyridine-5,7-dione stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its nitro and methoxy groups contribute to its reactivity and potential therapeutic applications .
Properties
CAS No. |
354120-86-8 |
|---|---|
Molecular Formula |
C14H9N3O5 |
Molecular Weight |
299.24g/mol |
IUPAC Name |
6-(2-methoxy-5-nitrophenyl)pyrrolo[3,4-b]pyridine-5,7-dione |
InChI |
InChI=1S/C14H9N3O5/c1-22-11-5-4-8(17(20)21)7-10(11)16-13(18)9-3-2-6-15-12(9)14(16)19/h2-7H,1H3 |
InChI Key |
LKZXYRNSLYRYGC-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])N2C(=O)C3=C(C2=O)N=CC=C3 |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])N2C(=O)C3=C(C2=O)N=CC=C3 |
solubility |
44.9 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-5H-dibenzo[c,e]azepine-5,7(6H)-dione](/img/structure/B477243.png)
![6-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-5H-dibenzo[c,e]azepine-5,7(6H)-dione](/img/structure/B477244.png)
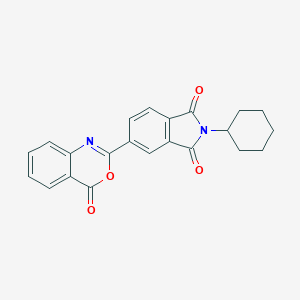
![N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-methoxybenzamide](/img/structure/B477261.png)

![6-(4-fluorophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B477265.png)
![6-[3-(1,3-benzothiazol-2-yl)phenyl]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B477267.png)
![4-[(4-chlorophenyl)carbonyl]-2,6-bis(4-hydroxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B477272.png)
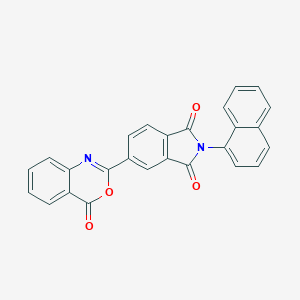
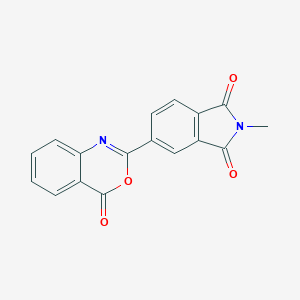
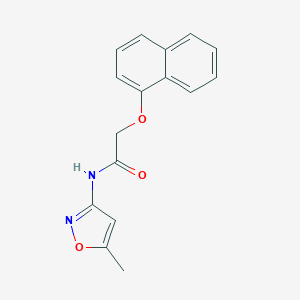
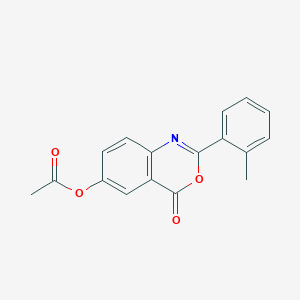
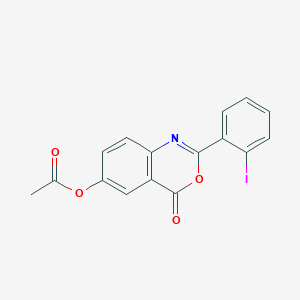
![2-[(4-Acetyloxy-3-methoxybenzoyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B477289.png)
